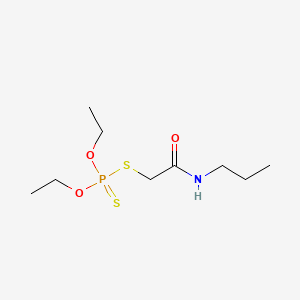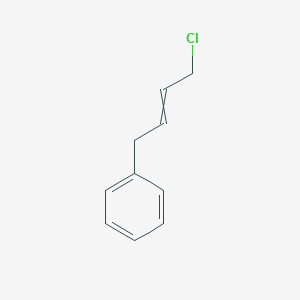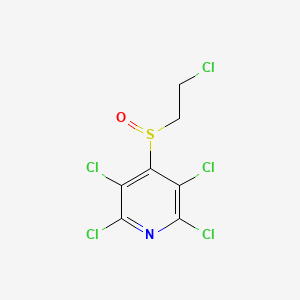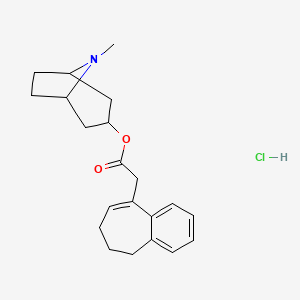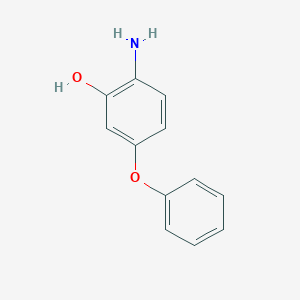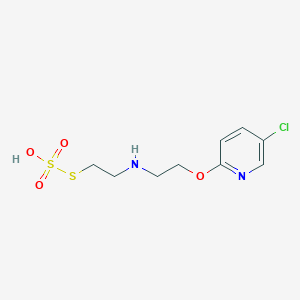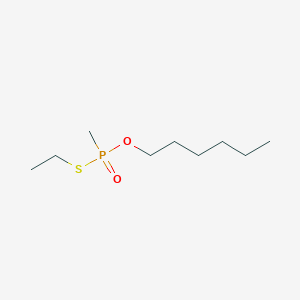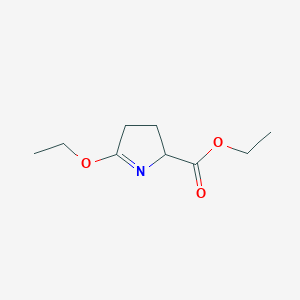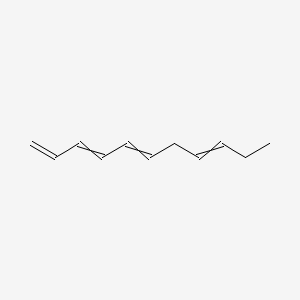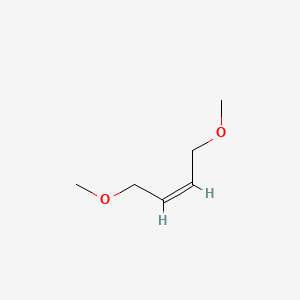
Ethyl bis(2,2,2-trichloroethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis(2,2,2-trichloroethyl) phosphate is a chemical compound with the molecular formula C6H9Cl6O4P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of ethyl and trichloroethyl groups attached to a phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl bis(2,2,2-trichloroethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
POCl3+2Cl3CCH2OH→(Cl3CCH2O)2P(O)Cl+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2,2,2-trichloroethanol are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl bis(2,2,2-trichloroethyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and trichloroethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used depending on the desired reaction.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include substituted phosphates and trichloroethanol derivatives.
Hydrolysis Products: The primary products of hydrolysis are phosphoric acid derivatives and trichloroethanol.
Applications De Recherche Scientifique
Ethyl bis(2,2,2-trichloroethyl) phosphate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the protection of phosphate groups in peptide synthesis.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of ethyl bis(2,2,2-trichloroethyl) phosphate involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloroethyl groups act as leaving groups, facilitating the substitution reactions. The phosphate moiety can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl bis(2,2,2-trichloroethyl) phosphate can be compared with other similar compounds such as:
Bis(2,2,2-trichloroethyl) phosphorochloridate: Similar in structure but contains a chlorophosphate group instead of an ethyl phosphate group.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Contains trifluoroethyl groups instead of trichloroethyl groups, leading to different reactivity and applications.
Dimethyl chlorophosphate: Contains methyl groups instead of trichloroethyl groups, resulting in different chemical properties and uses.
This compound is unique due to its specific combination of ethyl and trichloroethyl groups, which confer distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
51287-49-1 |
|---|---|
Formule moléculaire |
C6H9Cl6O4P |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
ethyl bis(2,2,2-trichloroethyl) phosphate |
InChI |
InChI=1S/C6H9Cl6O4P/c1-2-14-17(13,15-3-5(7,8)9)16-4-6(10,11)12/h2-4H2,1H3 |
Clé InChI |
UUYAPKGPSOHNDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
